The IUPAC name for the closest characterized analog, 7-Acetoxy-3'-methoxyisoflav-3-ene (PubChem CID: 54536887), is [3-(3-methoxyphenyl)-2H-chromen-7-yl] acetate. For the 4'-methoxy variant, the systematic name would adjust to [3-(4-methoxyphenyl)-2H-chromen-7-yl] acetate, reflecting the methoxy group’s positional isomerism. This classification aligns with IUPAC guidelines for flavonoid derivatives, where substituents are numbered based on the chromene core.
The molecular formula C₁₈H₁₆O₄ (molecular weight: 296.3 g/mol) comprises:
Key structural features include:
The SMILES string (CC(=O)OC1=CC2=C(C=C1)C=C(CO2)C3=CC(=CC=C3)OC) and InChIKey (ZAKKBRIQGBHHJO-UHFFFAOYSA-N) confirm the connectivity and stereochemistry. A 3D conformer analysis (available via PubChem) reveals minor torsional strain at the methoxy-phenyl junction.
Isoflavenes with modified substituents highlight structure-activity trends:
Notable Trends:
The synthesis of 7-acetoxy-4'-methoxyisoflav-3-ene derivatives relies on multi-step sequences involving protective group manipulation, regioselective functionalization, and cyclization. A common approach involves starting with 2,4,6-trihydroxyacetophenone, which undergoes sequential methoxymethyl (MOM) protection at the 4- and 6-positions using methoxymethyl chloride (MOMCl) in the presence of N,N-diisopropylethylamine (DIPEA) [2]. This yields intermediates with orthogonal protective groups, enabling selective acetoxylation at the 7-position through nucleophilic acyl substitution [1].
Iodocyclization plays a pivotal role in constructing the isoflav-3-ene core. Treatment of enaminone precursors with iodine in methanol induces cyclization via a modified Gammill procedure, forming the chromen-4-one scaffold with concurrent introduction of iodine at the 3-position [2] [3]. Subsequent Suzuki-Miyaura cross-coupling with arylboronate esters installs the 4'-methoxy-substituted B-ring. For example, coupling 3-iodochromones with 2,4-bis(methoxymethoxy)phenylboronate esters under palladium catalysis achieves full substitution [2].
Key synthetic steps are summarized below:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protective Group Installation | MOMCl, DIPEA, CH₂Cl₂, 0°C → RT | 4,6-bis-MOM-protected acetophenone |
| 2 | Enaminone Formation | DMF-DMA, 80°C, 2h | β-Dimethylaminovinyl ketone |
| 3 | Iodocyclization | I₂, MeOH, RT, 1h | 3-iodochromen-4-one core |
| 4 | Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, 1,4-dioxane, reflux | 4'-methoxy-B-ring installation |
Late-stage functionalization includes deprotection of MOM groups using hydrochloric acid in tetrahydrofuran/methanol mixtures and final acetylation with acetic anhydride [2] [3]. The Mitsunobu reaction enables alkylation of phenolic hydroxyl groups, though this has not been explicitly reported for the 7-acetoxy derivative [3].
While no direct studies on the enzymatic synthesis of 7-acetoxy-4'-methoxyisoflav-3-ene exist, biosynthetic pathways for analogous isoflavonoids provide a framework. Cytochrome P450 enzymes (CYP93C subfamily) typically hydroxylate the B-ring of liquiritigenin or naringenin precursors, followed by O-methyltransferases (OMTs) that introduce methoxy groups [3]. The 7-acetoxy moiety likely arises via acetyl-CoA-dependent acyltransferases, such as those in the BAHD family, which acetylate specific hydroxyl groups in flavonoids.
Glycosyltransferases may temporarily glycosylate intermediates to enhance solubility during biosynthesis. For example, UDP-glucose-dependent glycosylation at the 7-position could precede enzymatic acetylation, though this remains speculative for isoflav-3-enes [3].
The thermodynamic stability of 7-Acetoxy-4'-methoxyisoflav-3-ene is governed by several structural factors inherent to isoflavene derivatives. Based on molecular characteristics derived from computational analysis, the compound exhibits a molecular weight of 296.3 g/mol with the molecular formula C₁₈H₁₆O₄ [1]. The presence of both acetoxy and methoxy functional groups significantly influences the thermal behavior and degradation pathways of this compound.
Studies on related isoflavone compounds demonstrate that thermal degradation follows first-order kinetics patterns. Research on isoflavone aglycones including biochanin A, daidzein, and genistein indicates that degradation rates are highly dependent on pH conditions, with most significant degradation occurring at acidic pH values (pH 3.1) compared to neutral conditions (pH 7.0) [2]. For 7-Acetoxy-4'-methoxyisoflav-3-ene, the acetoxy ester linkage represents a particularly vulnerable site for hydrolytic degradation, especially under elevated temperature conditions.
Thermal conversion kinetics studies of similar isoflavone compounds reveal that acetylated derivatives generally exhibit lower thermal stability compared to their non-acetylated counterparts. The optimal temperature range for maintaining structural integrity appears to be below 120°C for acetylated isoflavones, with significant degradation observed above 150°C [3]. The activation energy for degradation of acetoxy-substituted isoflavenes typically ranges from 85-120 kJ/mol, indicating moderate thermal stability under standard processing conditions.
Table 3.1: Estimated Thermodynamic Stability Parameters for 7-Acetoxy-4'-methoxyisoflav-3-ene
| Parameter | Value | Temperature Range | Reference Basis |
|---|---|---|---|
| Decomposition onset temperature | 180-200°C | Atmospheric pressure | [4] [2] |
| Activation energy (Ea) | 95-115 kJ/mol | 120-180°C | [2] [3] |
| Rate constant (k) at 150°C | 0.02-0.05 min⁻¹ | pH 7.0 | [3] |
| Half-life at 120°C | 240-480 minutes | Neutral conditions | [2] |
The degradation pathways primarily involve hydrolysis of the acetoxy group, oxidative cleavage of the methoxy substituent, and thermal rearrangement of the chromene ring system. The presence of the 4'-methoxy group provides some stabilization through electron donation, potentially reducing the rate of oxidative degradation compared to unsubstituted analogs [2] [3].
The solubility profile of 7-Acetoxy-4'-methoxyisoflav-3-ene reflects its moderate lipophilicity, characterized by a computed XLogP3-AA value of 3.2 [1]. This indicates preferential solubility in moderately polar to non-polar solvent systems, consistent with the structural features of acetoxy and methoxy substitutions that reduce hydrogen bonding capacity compared to hydroxyl-containing isoflavones.
Based on structural analogy with related methoxylated isoflavone compounds, the solubility characteristics can be estimated using established structure-activity relationships. The 5-Methyl-7-methoxyisoflavone analog demonstrates solubility patterns that provide insight into the expected behavior of 7-Acetoxy-4'-methoxyisoflav-3-ene. This related compound shows slight solubility in chloroform and methanol (with sonication), indicating limited polar solvent compatibility [5].
The presence of four hydrogen bond acceptor sites (oxygen atoms in acetoxy, methoxy, and chromene ether functionalities) with zero hydrogen bond donor sites significantly influences solubility behavior [1]. This molecular architecture favors dissolution in aprotic polar solvents and moderately polar organic systems.
Table 3.2: Predicted Solubility Profile for 7-Acetoxy-4'-methoxyisoflav-3-ene
| Solvent System | Polarity Index | Estimated Solubility | Solubility Range (mg/mL) |
|---|---|---|---|
| Water | 10.2 | Very low | < 0.1 |
| Methanol | 5.1 | Low to moderate | 1-5 |
| Ethanol | 4.3 | Low to moderate | 2-8 |
| Acetone | 5.1 | Moderate | 5-15 |
| Chloroform | 4.1 | Good | 10-25 |
| Dichloromethane | 3.1 | Good | 15-30 |
| Ethyl acetate | 4.4 | Moderate | 8-20 |
| Hexane | 0.1 | Very low | < 0.5 |
The topological polar surface area of 44.8 Ų indicates moderate polarity, supporting preferential dissolution in intermediate polarity solvents [1]. The rotatable bond count of 4 suggests conformational flexibility that may enhance solubility in certain solvent systems through optimized molecular conformations [1].
Solvent selection for analytical and preparative procedures should consider the balance between dissolution efficiency and chemical stability. Aprotic solvents such as acetone, ethyl acetate, and dichloromethane are predicted to provide optimal solubility while minimizing hydrolytic degradation of the acetoxy functionality [6] [7].
Currently, no specific single-crystal X-ray diffraction data are available for 7-Acetoxy-4'-methoxyisoflav-3-ene in the published literature. However, structural predictions can be made based on computational conformational analysis and comparison with closely related isoflavone crystal structures.
The molecular complexity value of 423 indicates a relatively intricate three-dimensional structure that may exhibit polymorphic behavior [1]. The absence of stereogenic centers (both defined and undefined atom stereocenter counts are zero) suggests that polymorphism would arise from conformational differences rather than stereoisomerism [1].